N-(オレオイル)-セラミド

概要

説明

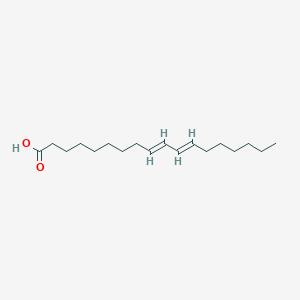

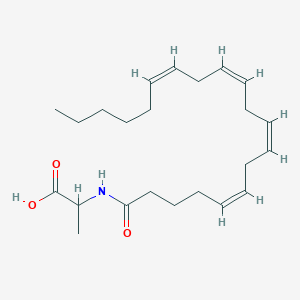

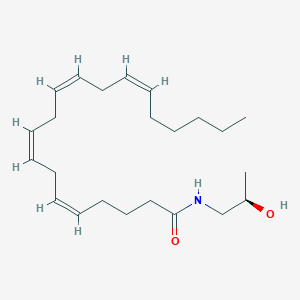

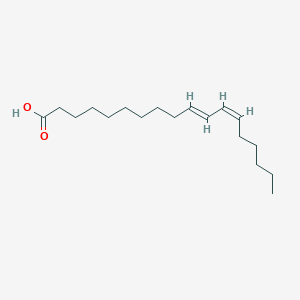

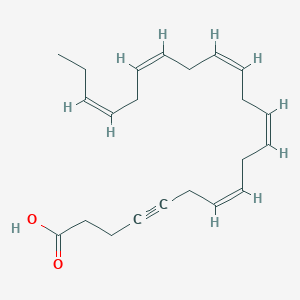

N-(oleoyl)-ceramide is likely a type of ceramide, which is a family of waxy lipid molecules. Ceramides are composed of sphingosine and a fatty acid. In this case, the fatty acid is oleic acid . Ceramides play crucial roles in determining the physical properties of cell membranes and have been implicated in a variety of physiological functions, such as differentiation, proliferation, and apoptosis .

Synthesis Analysis

While the specific synthesis pathway for N-(oleoyl)-ceramide is not available, ceramides are generally synthesized in the endoplasmic reticulum (ER) and transported to the Golgi apparatus for further modifications .Molecular Structure Analysis

The molecular structure of N-(oleoyl)-ceramide would consist of a sphingosine backbone attached to an oleic acid. Oleic acid is a monounsaturated fatty acid with one double bond in its fatty acid chain .Chemical Reactions Analysis

Ceramides can be involved in various chemical reactions within the cell. They can be converted into other sphingolipids like sphingomyelins or glycosphingolipids. These conversions involve various enzymes and pathways .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(oleoyl)-ceramide would be influenced by the presence of the oleic acid. Oleic acid is a monounsaturated fatty acid, which means it would have a kink in its structure. This could influence the fluidity and other properties of the ceramide .科学的研究の応用

1. 内毒素血症および敗血症における抗炎症効果 N-オレオイルドーパミン (OLDA) は、エンドバニロイドおよびエンドカンナビノイドであり、中枢神経系および末梢神経系で産生される TRPV1 アゴニストです . これは、中枢神経系の TRPV1 を介して IL-10 を誘導し、内毒素血症および敗血症の結果を改善することがわかった . OLDA の投与により、内毒素血症および敗血症のマウスで早期の抗炎症反応が誘発され、IL-10 の血清レベルが高くなり、炎症性サイトカインのレベルが低下しました .

肺損傷の軽減

抗炎症効果に加えて、OLDA は内毒素血症および敗血症のマウスにおける肺損傷も軽減しました . これは、N-(オレオイル)-セラミドが肺疾患の治療に潜在的に使用できることを示唆しています。

敗血症スコアの改善

OLDA はマウスの敗血症スコアを改善し、敗血症の管理と治療におけるその潜在的な使用を示唆しています .

4. 内毒素血症および感染に対する炎症反応の調節 研究によると、TRPV1 を発現する中枢神経系のニューロンは、内毒素血症および感染に対する炎症反応も調節する . これは、N-(オレオイル)-セラミドがこれらの反応を調節するために使用できることを示しています。

5. アルコールの自己投与および嗜好の減弱 N-オレオイルグリシンおよび N-オレオイルアラニンは、マウスにおけるアルコールの自己投与および嗜好を減弱することがわかっています . これは、N-(オレオイル)-セラミドがアルコール依存症の治療に潜在的に使用できることを示唆しています。

6. オピオイド離脱によって引き起こされる行動および神経化学的反応への関与 N-アシルアミノ酸ファミリー内では、N-オレオイルグリシン (OlGly) と N-オレオイルアラニン (OlAla) の両方とも、前臨床動物モデルにおけるオピオイド離脱によって引き起こされる行動および神経化学的反応に関与することが示されています . これは、N-(オレオイル)-セラミドがオピオイド離脱症状の管理に潜在的に使用できることを示唆しています。

Safety and Hazards

将来の方向性

作用機序

Target of Action

N-(Oleoyl)-ceramide, also known as N-oleoyl-dopamine (OLDA), is a compound that primarily targets the G protein-coupled receptor GPR119 . GPR119 is expressed in multiple organs, including the liver, and can be activated by a variety of endogenous and exogenous ligands . It has been suggested that N-oleoyl-dopamine also targets lipopolysaccharide (LPS) and palmitoyl-oleoyl-phosphatidylglycerol (POPG), acting as an efficient antibiotic .

Mode of Action

N-(Oleoyl)-ceramide interacts with its targets, leading to various changes in cellular functions. When GPR119 is activated, the cell secretes a variety of incretins, which may attenuate the metabolic dysfunction associated with fatty liver disease, including improving glucose and lipid metabolism, inhibiting inflammation, reducing appetite, and regulating the intestinal microbial system . In the case of LPS and POPG, N-(Oleoyl)-ceramide displays detergent-like properties in disrupting LPS aggregates, with specificity for POPG resulting from electrostatic and hydrophobic forces between the peptides and the bacterial lipids .

Biochemical Pathways

It is known that n-acyl amino acids, a class of endogenous lipid-based neuromodulatory molecules similar to endocannabinoids, regulate several regulatory processes in the body, ranging from inflammation, energy metabolism, pain perception, and neuronal injury recovery, to behavior and cognition .

Pharmacokinetics

It has been suggested that n-oleoyl-dopamine, an endovanilloid and endocannabinoid, is produced in the central nervous system and the peripheral nervous system . This suggests that it may have good bioavailability and can cross the blood-brain barrier.

Result of Action

The molecular and cellular effects of N-(Oleoyl)-ceramide’s action are diverse. For instance, it has been shown to induce IL-10 via central nervous system TRPV1 and improve endotoxemia and sepsis outcomes . In another study, it was found that N-oleoyl-dopamine blocks acute opioid withdrawal-induced conditioned place preference and attenuates somatic withdrawal following chronic opioid exposure in rats .

Action Environment

The action, efficacy, and stability of N-(Oleoyl)-ceramide can be influenced by various environmental factors. For instance, the presence of other molecules, such as other endocannabinoids or endovanilloids, can affect its action . Additionally, the physiological state of the organism, such as the presence of inflammation or sepsis, can also influence its efficacy .

生化学分析

Biochemical Properties

N-(oleoyl)-ceramide participates in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found that N-(oleoyl)-ceramide can be synthesized independently of the seed in the castor caruncle . The nature of these interactions is complex and often involves changes in the conformation and function of the interacting biomolecules .

Cellular Effects

N-(oleoyl)-ceramide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that N-(oleoyl)-ceramide can accumulate up to 40% oil by weight in the form of triacylglycerol (TAG) in the castor caruncle, a non-seed tissue attached to the seed .

Molecular Mechanism

The molecular mechanism of action of N-(oleoyl)-ceramide involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that N-(oleoyl)-ceramide may be involved in the synthesis of TAGs .

Metabolic Pathways

N-(oleoyl)-ceramide is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it has been suggested that N-(oleoyl)-ceramide may be involved in the synthesis of TAGs .

特性

IUPAC Name |

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFSLMQLPNKVRW-RHPAUOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H69NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415271 | |

| Record name | N-(oleoyl)-ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

5966-28-9 | |

| Record name | N-(oleoyl)-ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)

![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)